molecular formula C16H22N8O2 B2673250 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone CAS No. 1203283-64-0

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2673250
CAS RN: 1203283-64-0
M. Wt: 358.406
InChI Key: LSYFXWLAVBRNSX-UHFFFAOYSA-N
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Description

Imidazole-containing compounds have been shown to be effective against certain types of fungi . They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of an aldehyde with an amine .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is typically characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Imidazole-containing compounds can undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis of Dihydropyrimidinone Derivatives

    A study detailed the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These derivatives were synthesized in good yield, showcasing an efficient method for producing compounds with potential biological activity (Bhat et al., 2018).

  • Antimicrobial Activity of Triazole Derivatives

    New 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

  • Evaluation for Anticancer Activity: Piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. Compounds demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Kumar et al., 2013).

Antimicrobial and Antifungal Activities

  • Azole-containing Piperazine Derivatives: A series of azole-containing piperazine derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting remarkable broad-spectrum antimicrobial efficacy (Gan et al., 2010).

Synthetic Approaches and Structural Analysis

  • Synthesis and Structural Exploration: Research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles containing piperidin and morpholino units revealed insights into their molecular structure and potential biological applications (Prasad et al., 2018).

Antioxidant and Enzyme Inhibitory Activities

  • Sulfonamides with 1,3,5-Triazine Motifs: A study on benzenesulfonamides incorporating 1,3,5-triazine motifs revealed their moderate antioxidant activity and significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

properties

IUPAC Name

1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2/c1-13(25)21-4-6-22(7-5-21)14-18-15(23-8-10-26-11-9-23)20-16(19-14)24-3-2-17-12-24/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYFXWLAVBRNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone

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